

Spectral Data Analysis of 3,5-Dibromobenzamide: A Technical Guide

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Compound of Interest

Compound Name: **3,5-Dibromobenzamide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,5-Dibromobenzamide**, a halogenated aromatic amide of interest in chemical research and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectral Data

The following sections present the anticipated spectral data for **3,5-Dibromobenzamide**. It is important to note that while the IR data is based on existing experimental records, the NMR and MS data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles, as direct experimental data for **3,5-Dibromobenzamide** is not readily available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3,5-Dibromobenzamide**, the symmetry of the molecule simplifies the expected spectra.

¹H NMR (Proton NMR)

In a typical ^1H NMR spectrum, the aromatic protons of **3,5-Dibromobenzamide** are expected to produce two distinct signals. The two protons ortho to the carbonyl group (H-2 and H-6) are chemically equivalent, as are the two amide protons. The proton para to the carbonyl group (H-4) will show a separate signal. The amide protons may appear as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.

^{13}C NMR (Carbon-13 NMR)

Due to the molecule's symmetry, the ^{13}C NMR spectrum is expected to show four signals for the aromatic carbons and one for the carbonyl carbon.

Table 1: Predicted ^1H NMR Spectral Data for **3,5-Dibromobenzamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	Doublet (d)	2H	Ar-H (H-2, H-6)
~7.6 - 7.8	Triplet (t)	1H	Ar-H (H-4)
~7.5 - 8.5	Broad Singlet (br s)	2H	-CONH ₂

Note: Predicted chemical shifts are based on data for similar benzamide structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data for **3,5-Dibromobenzamide**

Chemical Shift (δ , ppm)	Assignment
~167 - 170	C=O (Amide Carbonyl)
~135 - 138	Ar-C (C-1)
~130 - 133	Ar-C (C-3, C-5)
~128 - 131	Ar-C (C-4)
~125 - 128	Ar-C (C-2, C-6)

Note: Predicted chemical shifts are based on established increments for substituted benzene rings and data from related compounds.

Infrared (IR) Spectroscopy

The presence of an FTIR spectrum for **3,5-Dibromobenzamide** has been recorded using a KBr pellet technique[1]. The characteristic absorption bands for the functional groups present in the molecule are summarized below.

Table 3: Key IR Absorption Bands for **3,5-Dibromobenzamide**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3350 - 3150	Strong, Broad	N-H Stretch (Amide)
~3080	Medium	Aromatic C-H Stretch
~1660	Strong	C=O Stretch (Amide I band)
~1600	Medium	N-H Bend (Amide II band)
~1550, ~1470	Medium to Strong	Aromatic C=C Stretch
~800 - 700	Strong	C-Br Stretch
~700 - 600	Strong	Aromatic C-H Out-of-Plane Bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **3,5-Dibromobenzamide**, the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Table 4: Predicted Mass Spectrometry Data for **3,5-Dibromobenzamide**

m/z	Relative Intensity	Assignment
277	~50%	[M] ⁺ (C ₇ H ₅ ⁷⁹ Br ₂ NO)
279	~100%	[M+2] ⁺ (C ₇ H ₅ ⁷⁹ Br ⁸¹ BrNO)
281	~50%	[M+4] ⁺ (C ₇ H ₅ ⁸¹ Br ₂ NO)
198/200	Variable	[M - Br] ⁺
155	Variable	[C ₆ H ₄ Br] ⁺
120	Variable	[C ₇ H ₅ NO] ⁺ (Benzamide fragment)
104	Variable	[C ₇ H ₄ O] ⁺ (Benzoyl cation fragment)
76	Variable	[C ₆ H ₄] ⁺ (Benzene fragment)

Note: The molecular weight of **3,5-Dibromobenzamide** is approximately 278.93 g/mol. The m/z values correspond to the major isotopic peaks.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **3,5-Dibromobenzamide** in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

- Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.

3. ^{13}C NMR Acquisition:

- Acquire the spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence.
- Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90 degrees, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3,5-Dibromobenzamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

1. Sample Preparation:

- Prepare a dilute solution of **3,5-Dibromobenzamide** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

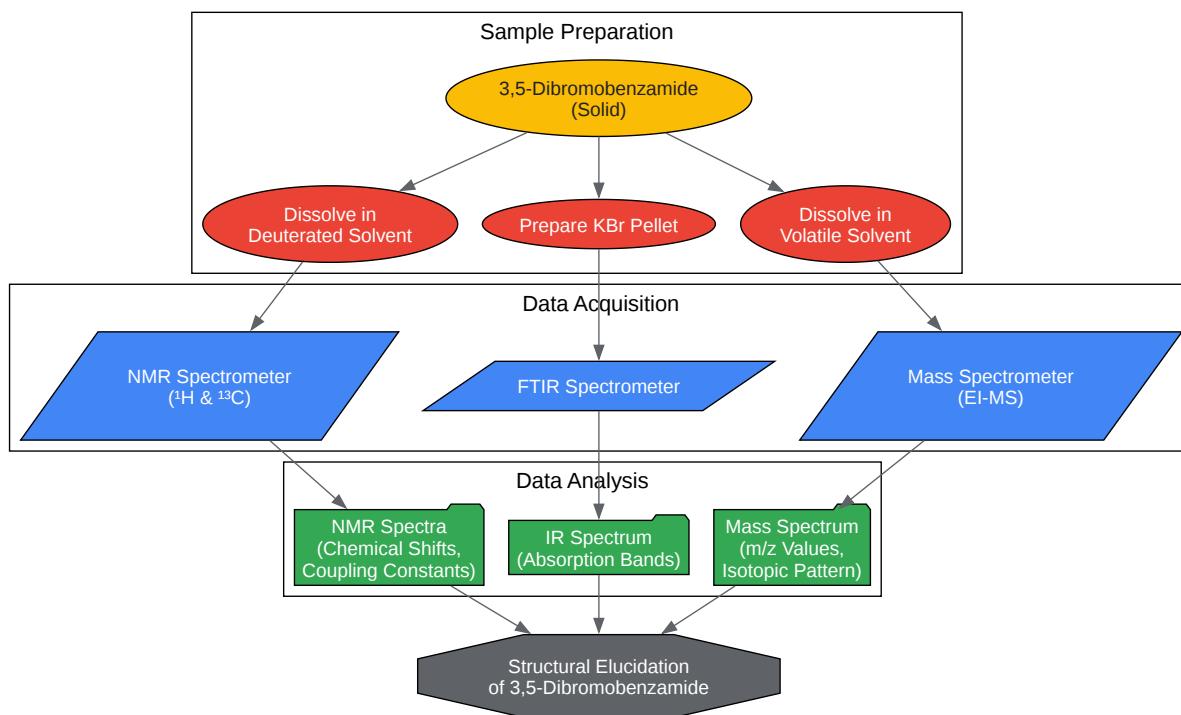
2. Data Acquisition (Electron Ionization - Mass Spectrometry, EI-MS):

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Use a standard electron ionization energy of 70 eV.
- Acquire the mass spectrum over a mass range of m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **3,5-Dibromobenzamide**.

Workflow for Spectroscopic Analysis of 3,5-Dibromobenzamide

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References

- 1. 3,5-Dibromobenzamide | C7H5Br2NO | CID 2735937 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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